molecular formula C13H18N6O B11481556 N''-[(4-benzoylpiperazino)(imino)methyl]guanidine

N''-[(4-benzoylpiperazino)(imino)methyl]guanidine

Cat. No.: B11481556
M. Wt: 274.32 g/mol
InChI Key: YRTBUCDNLLHKGU-UHFFFAOYSA-N
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Description

N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoylpiperazine group linked to a guanidine moiety through an imino-methyl bridge. Its molecular formula is C13H20N6, and it has a molecular weight of 260.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . These methods are advantageous due to their compatibility with a wide range of solvents and substrates.

Industrial Production Methods

Industrial production of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of scalable and cost-effective catalysts such as ytterbium triflate and copper-catalyzed three-component synthesis methods can be employed .

Chemical Reactions Analysis

Types of Reactions

N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted guanidine derivatives.

Scientific Research Applications

N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at certain receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine is unique due to its specific structural features, such as the benzoylpiperazine group and the imino-methyl bridge

Properties

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

4-benzoyl-N-(diaminomethylidene)piperazine-1-carboximidamide

InChI

InChI=1S/C13H18N6O/c14-12(15)17-13(16)19-8-6-18(7-9-19)11(20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,14,15,16,17)

InChI Key

YRTBUCDNLLHKGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=N)N=C(N)N

Origin of Product

United States

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